Cas no 117811-20-8 (8-Chloro-11-(piperidin-4-ylidene)-11H-benzo5,6cyclohepta1,2-bpyridine)

8-クロロ-11-(ピペリジン-4-イリデン)-11H-ベンゾ[5,6]シクロヘプタ[1,2-b]ピリジンは、複素環式化合物の一種であり、特に医薬品中間体や生物活性化合物の合成において重要な役割を果たします。その特異な化学構造は、ピペリジン環とベンゾシクロヘプタピリジン骨格の融合により、高い分子多様性と標的選択性を提供します。本品は、有機合成化学や創薬研究において、キナーゼ阻害剤や神経科学関連化合物の開発に有用な骨格として注目されています。高い純度と安定性を備えており、精密な構造改変にも適しています。

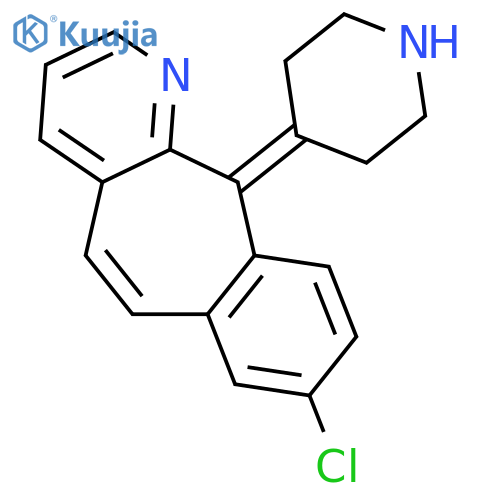

117811-20-8 structure

商品名:8-Chloro-11-(piperidin-4-ylidene)-11H-benzo5,6cyclohepta1,2-bpyridine

8-Chloro-11-(piperidin-4-ylidene)-11H-benzo5,6cyclohepta1,2-bpyridine 化学的及び物理的性質

名前と識別子

-

- 8-Chloro-11-(piperidin-4-ylidene)-11H-benzo[5,6]cyclohepta[1,2-b]pyridine

- DEHYDRO DESLORATADINE

- 11H-Benzo[5,6]cyclohepta[1,2-b]pyridine, 8-chloro-11-(4-piperidinylidene)-; 8-Chloro-11-(4-piperidinylidene)-11H-benzo[5,6]cyclohepta[1,2-b]pyridine; Dehydrodesloratadine

- 13-chloro-2-(piperidin-4-ylidene)-4-azatricyclo[9.4.0.0,3,8]pentadeca-1(11),3(8),4,6,9,12,14-heptaene

- DEHYDRO DESLORATADINE [USP IMPURITY]

- EN300-266232

- 117811-20-8

- 8-CHLORO-11-(4-PIPERIDYLIDENE)-11H-BENZO[5,6]CYCLOHEPTA[1,2-b]PYRIDINE

- DTXSID301150762

- TSA2JP03DL

- 8-Chloro-11-(4-piperidinylidene)-11H-benzo[5,6]cyclohepta[1,2-b]pyridine

- DSDQPELJDBELOW-UHFFFAOYSA-N

- SCHEMBL4938290

- 8-CHLORO-11-(PIPERIDIN-4-YLIDENE)BENZO(5,6)CYCLOHEPTA(1,2-B)PYRIDINE

- Desloratadine Impurity C

- 13-Chloro-2-piperidin-4-ylidene-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,9,12,14-heptaene

- G90854

- 8-Chloro-11-(piperidin-4-ylidene)-11H-benzo5,6cyclohepta1,2-bpyridine

-

- インチ: InChI=1S/C19H17ClN2/c20-16-5-6-17-15(12-16)4-3-14-2-1-9-22-19(14)18(17)13-7-10-21-11-8-13/h1-6,9,12,21H,7-8,10-11H2

- InChIKey: DSDQPELJDBELOW-UHFFFAOYSA-N

- ほほえんだ: C1CNCCC1=C2C3=C(C=CC4=C2N=CC=C4)C=C(C=C3)Cl

計算された属性

- せいみつぶんしりょう: 308.1080262g/mol

- どういたいしつりょう: 308.1080262g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 22

- 回転可能化学結合数: 0

- 複雑さ: 462

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 24.9Ų

- 疎水性パラメータ計算基準値(XlogP): 3.4

8-Chloro-11-(piperidin-4-ylidene)-11H-benzo5,6cyclohepta1,2-bpyridine セキュリティ情報

- シグナルワード:warning

- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある

- 警告文: P264+P280+P305+P351+P338+P337+P313

- セキュリティの説明: H303+H313+H333

- ちょぞうじょうけん:Store at recommended temperature

8-Chloro-11-(piperidin-4-ylidene)-11H-benzo5,6cyclohepta1,2-bpyridine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-266232-0.05g |

13-chloro-2-(piperidin-4-ylidene)-4-azatricyclo[9.4.0.0,3,8]pentadeca-1(11),3(8),4,6,9,12,14-heptaene |

117811-20-8 | 95.0% | 0.05g |

$1218.0 | 2025-03-20 | |

| 1PlusChem | 1P008WD9-250mg |

Dehydro Desloratadine |

117811-20-8 | 94% | 250mg |

$3260.00 | 2023-12-26 | |

| A2B Chem LLC | AE14397-10mg |

Dehydro Desloratadine |

117811-20-8 | 95% | 10mg |

$623.00 | 2024-04-20 | |

| A2B Chem LLC | AE14397-20mg |

Dehydro Desloratadine |

117811-20-8 | 98% | 20mg |

$1188.00 | 2024-04-20 | |

| TRC | C377590-25mg |

8-Chloro-11-(piperidin-4-ylidene)-11H-benzo[5,6]cyclohepta[1,2-b]pyridine |

117811-20-8 | 25mg |

$ 1748.00 | 2023-09-08 | ||

| 1PlusChem | 1P008WD9-50mg |

Dehydro Desloratadine |

117811-20-8 | 94% | 50mg |

$1568.00 | 2023-12-26 | |

| 1PlusChem | 1P008WD9-500mg |

Dehydro Desloratadine |

117811-20-8 | 94% | 500mg |

$5101.00 | 2023-12-26 | |

| SHENG KE LU SI SHENG WU JI SHU | sc-500820-2.5 mg |

8-Chloro-11-(piperidin-4-ylidene)-11H-benzo[5,6]cyclohepta[1,2-b]pyridine, |

117811-20-8 | 2.5 mg |

¥2,858.00 | 2023-07-11 | ||

| TRC | C377590-2.5 mg |

8-Chloro-11-(piperidin-4-ylidene)-11H-benzo[5,6]cyclohepta[1,2-b]pyridine |

117811-20-8 | 2.5 mg |

$ 185.00 | 2022-04-01 | ||

| Enamine | EN300-266232-1.0g |

13-chloro-2-(piperidin-4-ylidene)-4-azatricyclo[9.4.0.0,3,8]pentadeca-1(11),3(8),4,6,9,12,14-heptaene |

117811-20-8 | 95.0% | 1.0g |

$5227.0 | 2025-03-20 |

8-Chloro-11-(piperidin-4-ylidene)-11H-benzo5,6cyclohepta1,2-bpyridine 関連文献

-

Brian Murphy,Moza Aljabri,Aaleya Mohamed Ahmed,Gillian Murphy,Brian J. Hathaway,Mark E. Light,Thomas Geilbrich,Michael B. Hursthouse Dalton Trans., 2006, 357-367

-

Maria Ivanovskaya,Evgeni Ovodok,Dzmitry Kotsikau,Igor Azarko,Matej Micusik,Maria Omastova,Vyacheslav Golovanov RSC Adv., 2020,10, 25602-25608

-

Juan Herranz,Nicholas Larouche,Thomas M. Arruda,Michel Lefèvre,Frédéric Jaouen,Peter Bogdanoff,Sebastian Fiechter,Irmgard Abs-Wurmbach,Sanjeev Mukerjee,Jean-Pol Dodelet Phys. Chem. Chem. Phys., 2012,14, 11673-11688

-

Seokjin Moon,Yuh Hijikata Phys. Chem. Chem. Phys., 2019,21, 12112-12120

-

Jens Antony,Stefan Grimme Phys. Chem. Chem. Phys., 2008,10, 2722-2729

117811-20-8 (8-Chloro-11-(piperidin-4-ylidene)-11H-benzo5,6cyclohepta1,2-bpyridine) 関連製品

- 61549-49-3(9-Decenenitrile)

- 330841-34-4(2-fluoro-5-(1H-1,2,3,4-tetrazol-5-yl)aniline)

- 2229208-36-8(tert-butyl N-2-(4-cyanophenyl)-1-oxopropan-2-yl-N-methylcarbamate)

- 2680702-97-8(3-[3-(Trifluoroacetamido)cyclobutyl]propanoic acid)

- 2034411-70-4(N'-(4-ethoxyphenyl)-N-[(2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl]ethanediamide)

- 955531-09-6(3-{(4-bromophenyl)methylsulfanyl}-6-4-methyl-2-(pyridin-3-yl)-1,3-thiazol-5-ylpyridazine)

- 61389-26-2(Lignoceric Acid-d4)

- 7463-35-6(N-(3-Chloro-2-methylphenyl)acetamide)

- 1805579-86-5(3-Bromo-4-bromomethyl-2-cyanophenylacetic acid)

- 2228558-21-0(2-1-(3-ethoxy-4-methoxyphenyl)cyclopropylethan-1-amine)

推奨される供給者

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Joy Biotech Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jinan Hanyu Chemical Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD

ゴールドメンバー

中国のサプライヤー

大量